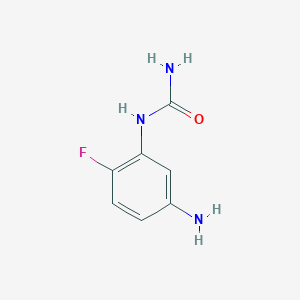

(5-Amino-2-fluorophenyl)urea

Beschreibung

Eigenschaften

IUPAC Name |

(5-amino-2-fluorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O/c8-5-2-1-4(9)3-6(5)11-7(10)12/h1-3H,9H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLGGVVYQQUNCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)NC(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Amino 2 Fluorophenyl Urea

Foundational Synthesis Routes for (5-Amino-2-fluorophenyl)urea Analogues

The construction of the phenylurea core is achievable through several reliable synthetic pathways. These foundational routes typically involve the formation of the urea (B33335) bond by reacting amine precursors with a suitable carbonyl source.

Classical Approaches Utilizing Isocyanate Precursors and Substituted Anilines

The most traditional and widely employed method for synthesizing N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine. nih.govwikipedia.org This approach is highly efficient for generating both symmetrical and unsymmetrical urea derivatives. nih.gov For the synthesis of a this compound analogue, this would typically involve the reaction of a substituted aniline (B41778) with a corresponding isocyanate.

The general reaction is as follows: R-NCO + R'-NH₂ → R-NH-C(O)-NH-R'

In a specific context for a precursor to this compound, one might react 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate aminophenoxy-N-methylpicolinamide to generate complex diaryl ureas like Sorafenib. asianpubs.org The isocyanate itself is often generated from a primary amine by treatment with phosgene (B1210022) or a phosgene equivalent. nih.govwikipedia.org The reaction is typically conducted in an inert solvent, and the resulting urea often precipitates from the reaction mixture, simplifying purification. asianpubs.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| Aryl Isocyanate | Substituted Aniline | Unsymmetrical Diaryl Urea | High efficiency, modular, widely applicable. nih.govasianpubs.org |

| Primary Amine | Phosgene/Equivalent | Isocyanate Intermediate | Precursor step for the main urea formation reaction. nih.gov |

Triphosgene-Mediated Synthetic Strategies

Triphosgene (B27547), a stable crystalline solid, serves as a safer and more convenient substitute for highly toxic phosgene gas. nih.govnih.gov It is a versatile reagent used to prepare a wide range of compounds, including isocyanates and ureas. nih.govnih.gov The synthesis of unsymmetrical diaryl ureas can be accomplished in a one-pot reaction. mdpi.com

The typical procedure involves reacting the starting aniline with one-third of an equivalent of triphosgene in the presence of a base like triethylamine (Et₃N) in an anhydrous solvent. This step generates an aryl isocyanate intermediate in situ. Subsequent addition of a second, different aniline to the reaction mixture results in the formation of the unsymmetrical urea in good yield. mdpi.comasianpubs.org

| Reagent | Role | Advantages | Ref. |

| Triphosgene | Phosgene substitute | Crystalline solid, safer to handle than phosgene gas. nih.govnih.gov | mdpi.comasianpubs.org |

| Triethylamine | Base | Neutralizes HCl produced during isocyanate formation. | mdpi.com |

| Anhydrous THF | Solvent | Provides an inert medium for the reaction. | mdpi.com |

This method avoids the need to isolate the often-reactive isocyanate intermediate, streamlining the synthetic process. mdpi.com

Advanced Synthetic Transformations for Derivatization and Scaffold Construction

Beyond the initial formation of the phenylurea core, advanced synthetic methods are employed to modify the scaffold. These transformations are essential for building molecular diversity and fine-tuning the properties of the final compound.

Introduction of Functional Groups on the Phenyl Ring Post-Urea Formation

Once the phenylurea scaffold is constructed, functional groups can be introduced onto the phenyl ring through various aromatic substitution reactions. The existing urea and fluoro-substituents on the ring will direct the position of new incoming groups. The urea moiety is generally an ortho-, para-directing group due to the lone pairs on the nitrogen atoms, while the fluorine atom is also an ortho-, para-director but is deactivating.

Potential transformations include:

Nitration: Introducing a nitro group, which can subsequently be reduced to an amine.

Halogenation: Adding bromine or chlorine atoms.

Acylation: Attaching an acyl group via Friedel-Crafts acylation.

The choice of reaction conditions is critical to ensure that the urea linkage remains intact during these transformations. The phenyl group itself is generally stable and tends to resist oxidation and reduction. wikipedia.org

Fluorine Atom Retention and Reactivity in Synthesis

The synthesis of fluorinated aromatic compounds like this compound is fundamentally influenced by the properties of the fluorine atom. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which ensures the retention of the fluorine atom on the aromatic ring throughout various synthetic transformations. This stability is crucial for designing multi-step syntheses where the fluorine substituent must remain intact. nih.govresearchgate.net

While stable, the fluorine atom's high electronegativity significantly impacts the reactivity of the phenyl ring. It acts as a powerful electron-withdrawing group, which can influence the reaction rates and regioselectivity of subsequent chemical modifications. researchgate.net This electronic effect is a key consideration in planning the synthetic route to ensure desired outcomes. For instance, the introduction of fluorine can modulate the nucleophilicity of the amino groups on the phenyl ring, affecting the conditions required for urea formation. The presence of fluorine has been shown to increase the proteolytic and thermal stabilities of peptide compounds, a property that underscores the robustness it imparts to molecules. researchgate.net

Green Chemistry Principles in this compound Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. acs.orgeuropa.eu These principles advocate for the reduction of waste, use of less hazardous substances, energy efficiency, and employment of renewable feedstocks. acs.orgatiner.grjddhs.com In the context of synthesizing complex urea derivatives, this translates to developing methodologies that are both efficient and environmentally benign.

Key green chemistry strategies applicable to urea synthesis include:

Waste Prevention: Designing syntheses to produce minimal byproducts. acs.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of toxic organic solvents in favor of greener alternatives like water or solvent-free conditions. acs.orgjddhs.com

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. atiner.grjddhs.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. europa.eu

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.commdpi.com This technique has been successfully applied to the synthesis of various urea derivatives, demonstrating its potential for the production of this compound.

Protocols for synthesizing urea derivatives under microwave irradiation often utilize polar solvents like water or ethanol (B145695), which couple efficiently with microwave energy. semanticscholar.org For example, a one-pot, three-component protocol has been developed for synthesizing complex heterocyclic urea derivatives in dimethylformamide (DMF) at 150°C, achieving good yields in just 8 minutes. nih.gov Another approach involves the rapid (1-5 minutes) tandem synthesis of unsymmetrical ureas from carboxylic acids and amines via a Curtius rearrangement, accelerated by microwave irradiation. researchgate.net These examples highlight the efficiency and versatility of microwave assistance in constructing the urea moiety.

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| (Hetero)aromatic acids, Amines, DPPA | Microwave Irradiation | 1-5 min | Good to Excellent | researchgate.net |

| Formyl-quinoline derivatives, Heterocyclic amines, 1,3-Diketones | DMF, 150°C, Microwave | 8 min | 68-82% | nih.gov |

| 1,3,4-Oxadiazole aldehyde, Acetoacetanilide, N,N'-Dimethyl urea | Ethanol, Microwave | 22-24 min | High | semanticscholar.org |

Eliminating volatile organic solvents is a primary goal of green chemistry, as they contribute significantly to chemical waste and environmental pollution. jddhs.com Solvent-free, or neat, reaction conditions offer a cleaner alternative. Several methodologies have been developed for the synthesis of ureas without the need for a solvent.

One such approach involves the reaction of amines with carbon dioxide using a basic ionic liquid as a catalyst under solvent-free conditions. This method can selectively produce corresponding ureas in moderate yields without requiring a dehydrating agent. colab.ws Another strategy involves the metal-catalyzed carbonylation of azides with amines, where the use of a heterogeneous catalyst like Pd/C allows for simple filtration and potential recycling, avoiding the need for solvents during workup. nih.gov These solvent-free methods are highly attractive for industrial applications due to their operational simplicity and reduced environmental footprint.

Novel Synthetic Approaches and Efficient Protocols

The demand for complex molecules for applications in medicine and materials science drives the development of novel and efficient synthetic protocols. For urea derivatives, this includes the creation of one-pot procedures and the optimization of reaction conditions to maximize yield and purity while minimizing cost and environmental impact.

Several one-pot strategies have been successfully applied to the synthesis of unsymmetrical ureas:

Hofmann Rearrangement: A direct reaction of primary amides with an oxidizing agent like phenyliodine diacetate in the presence of an ammonia (B1221849) source generates an isocyanate intermediate in situ. This intermediate is immediately trapped by an amine to form the urea derivative. organic-chemistry.orgorganic-chemistry.org

Curtius Rearrangement: Aromatic carboxylic acids can be converted to acyl azides, which then undergo a Curtius rearrangement to form an isocyanate. This can be done in a one-pot fashion where the isocyanate is trapped by an amine present in the reaction mixture. researchgate.netnih.gov

Isocyanate Surrogates: Reagents like 3-substituted dioxazolones can serve as precursors that generate isocyanates in situ under mild heating in the presence of a base. The subsequent addition of an amine yields the desired unsymmetrical urea. tandfonline.comtandfonline.com

Catalyst-Free Aqueous Synthesis: A simple and efficient route for unsymmetrical N,N'-diphenyl ureas has been developed in an aqueous medium without the need for a base or catalyst, relying on the reaction between a substituted isocyanate and an amine. daneshyari.com

| Method | Key Reagents | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide, PIDA, Amine | Isocyanate | Mild, affordable, versatile | organic-chemistry.org |

| Curtius Rearrangement | Carboxylic Acid, DPPA, Amine | Isocyanate | Rapid (with microwave), scalable | researchgate.net |

| Isocyanate Surrogates | Dioxazolone, Amine, Base | Isocyanate | Phosgene- and metal-free | tandfonline.comtandfonline.com |

| Aqueous Synthesis | Isocyanate, Amine | - | Environmentally benign, no catalyst/base | daneshyari.com |

Maximizing the yield of the desired product is a central goal of synthetic chemistry. This is achieved through the careful optimization of various reaction parameters, including temperature, solvent, catalyst, and reactant stoichiometry. For the synthesis of this compound and its analogues, several strategies can be employed to enhance yields.

Developing mild and efficient methods is crucial. For instance, a catalyst-free synthesis of N-substituted ureas in water was optimized, finding that using water as the sole solvent, without any organic co-solvent, improved the reaction rate, conversion, and isolated yields. rsc.org This approach also simplifies purification, often allowing for product isolation by simple filtration. rsc.org

In other cases, the choice of reagents and their equivalents is critical. In a synthesis proceeding via a Hofmann rearrangement, it was found that using excess amine could improve the trapping of the isocyanate intermediate and thus increase the final urea yield. mdpi.com The choice of base and solvent can also be pivotal; studies have shown that inorganic bases may be preferable to avoid side reactions with the isocyanate, and a systematic screening of solvents can identify the optimal medium for the reaction. mdpi.com For challenging substrates, such as those with electron-withdrawing groups, solvents like 2,2,2-trifluoroethanol (TFE) can be used to enhance the reactivity of certain reagents and facilitate the reaction. organic-chemistry.org Ultimately, a combination of rational design and systematic screening of conditions is essential to develop a high-yielding synthesis. nih.gov

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Fluorophenyl Urea and Its Analogs

Reactivity of the Urea (B33335) Functionality

The urea moiety is a versatile functional group capable of participating in a range of chemical reactions. Its reactivity is influenced by the electronic effects of the substituted phenyl ring.

Electrophilic and Nucleophilic Reactions at the Urea Linkage

The urea group in (5-Amino-2-fluorophenyl)urea possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, while the carbonyl carbon is susceptible to nucleophilic attack.

Under basic conditions, the urea nitrogens can undergo nucleophilic aromatic substitution reactions. For instance, in the synthesis of certain indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, a nucleophilic aromatic substitution reaction with 3,5-dimethylpiperidine (B146706) is a key step. nih.gov

Conversely, the carbonyl carbon of the urea can be attacked by nucleophiles. This is a fundamental aspect of urea chemistry, although specific examples involving this compound are not extensively detailed in the provided search results.

Cleavage Reactions of Mono- and Di-substituted Phenylureas

The cleavage of the urea linkage is a significant reaction pathway for phenylureas, particularly under certain conditions. Studies have shown that both mono- and di-substituted phenylureas can undergo cleavage when reacted with perfluoroanhydrides like trifluoroacetic anhydride (B1165640) (TFAA). tandfonline.comtandfonline.com This reaction does not typically yield the expected derivatized urea but rather results in the cleavage of the molecule. tandfonline.com

For example, the reaction of diflubenzuron, a disubstituted phenylurea, with TFAA leads to the formation of the trifluoroacetyl derivative of 4-chloroaniline (B138754) and the imide trifluoroacetyl derivative of 2,6-difluorobenzamide. tandfonline.com Similarly, 4-chlorophenylurea, a monosubstituted phenylurea, yields the TFA derivative of 4-chloroaniline and 4-chlorophenyl isocyanate. tandfonline.com This suggests a generalized cleavage reaction for this class of compounds under these conditions. tandfonline.comtandfonline.com The reaction is believed to proceed via a concomitant cleavage and derivatization process, yielding products similar to those that would be obtained if the urea were first hydrolyzed and then derivatized. tandfonline.com

The hydrolysis of phenylureas is another important cleavage reaction, often studied under acidic conditions. The mechanism of acid hydrolysis of phenylureas is proposed to involve a rate-determining attack of water on the N-protonated substrate through an addition-elimination mechanism. researchgate.net The rate of this reaction can be influenced by factors such as temperature, pH, and buffer concentration. researchgate.net

Table 1: Products of Phenylurea Cleavage Reactions

| Phenylurea Compound | Reagent | Cleavage Products |

| Diflubenzuron | Trifluoroacetic anhydride (TFAA) | Trifluoroacetyl derivative of 4-chloroaniline, Imide trifluoroacetyl derivative of 2,6-difluorobenzamide |

| 4-chlorophenylurea | Trifluoroacetic anhydride (TFAA) | TFA derivative of 4-chloroaniline, 4-chlorophenyl isocyanate |

| l-(3,4-dichloropheny1)3-methylurea | Trifluoroacetic anhydride (TFAA) | 3,4-dichlorophenyl trifluoroacetamide, 4-chlorophenyl isocyanate |

| Siduron | Trifluoroacetic anhydride (TFAA) | Phenyltrifluoroacetamide, Phenylisocyanate, 2-methylcyclohexyl isocyanate, 2-methylcyclohexyl trifluoroacetamide |

| 4-(4-aminopheny1)-sulfonyl phenylurea | Heptafluorobutyric anhydride | N-heptafluorobutyramide derivatives |

Reactions Involving the Amino Group

The primary aromatic amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Acylation and Alkylation Reactions of the Aromatic Amine

The amino group readily undergoes acylation and alkylation reactions. Acylation, the introduction of an acyl group (R-C=O), is a common transformation. For example, in the synthesis of certain biologically active molecules, the amino group of a phenylurea derivative can be acylated using reagents like p-substituted phenylacetic acid in the presence of coupling agents such as HATU. nih.gov

Alkylation, the introduction of an alkyl group, is another important reaction. While specific examples for this compound are not provided, the general reactivity of aromatic amines suggests that it would undergo alkylation under appropriate conditions. For instance, photo-induced alkylation of glycine (B1666218) derivatives with silyl (B83357) enol ethers has been demonstrated. mdpi.com

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

One of the most well-known reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or cyanide using a copper(I) salt catalyst. Another important transformation is the Balz-Schiemann reaction, which is a classic method for synthesizing fluorinated aromatics by the thermal decomposition of aryl diazonium tetrafluoroborates. numberanalytics.com Diazotization followed by bromination has been used in the synthesis of intermediates for potential drugs. nih.gov

Transformations of the Fluorinated Aromatic Moiety

The fluorine atom on the aromatic ring significantly influences the reactivity of the entire molecule. Fluorine is a highly electronegative atom that withdraws electron density from the aromatic ring through the inductive effect. numberanalytics.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions. numberanalytics.commasterorganicchemistry.com

However, the presence of the activating amino and urea groups, which are ortho, para-directing, will influence the regioselectivity of any potential electrophilic substitution reactions. The fluorine atom itself can also be a site of reaction under specific conditions.

One of the most common reactions involving fluorinated aromatics is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. numberanalytics.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. In the context of this compound, the urea group could potentially influence the susceptibility of the fluorine atom to nucleophilic attack.

Furthermore, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-F bonds and for the modification of fluorinated aromatic compounds. acs.org For instance, palladium-catalyzed fluorination of aryl triflates has been developed, although it can sometimes lead to mixtures of regioisomeric products. acs.org

Influence of Fluorine on Aromatic Reactivity (e.g., nucleophilic aromatic substitution)

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution, making reactions with electrophiles slower compared to benzene (B151609). However, the fluorine atom can also donate electron density to the ring through a resonance effect (+R), although this is weaker than its inductive effect. The interplay of these effects leads to what is sometimes termed the "anomalous" reactivity of fluorobenzene (B45895) derivatives. researchgate.netacs.org

In the context of nucleophilic aromatic substitution (SNAr), the strong inductive effect of fluorine is paramount. By withdrawing electron density, the fluorine atom stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating SNAr. Consequently, activated fluoroaromatic compounds are often more reactive towards nucleophilic substitution than their chloro- or bromo-analogs, a trend that is counterintuitive to the leaving group ability of the halides in other reaction types like SN2.

For this compound, the fluorine atom at the 2-position significantly influences the reactivity of the C-F bond towards nucleophilic displacement. The presence of the amino group at the 5-position and the urea group at the 1-position further modulates the electronic landscape of the ring, affecting the feasibility and outcome of such substitution reactions.

Regioselective Reactions on the Fluorophenyl Ring

Given the positions of the substituents in this compound, electrophilic attack would be directed to the positions ortho and para to the strongly activating amino group, which are positions 4 and 6. The fluorine at position 2 and the urea at position 1 will influence the relative reactivity of these sites. Computational studies on substituted fluorobenzenes have shown that the regioselectivity of reactions like lithiation is heavily influenced by the nature and position of other substituents. researchgate.net

In nucleophilic aromatic substitution, the reaction typically occurs at the carbon bearing the leaving group, in this case, the fluorine atom at position 2. The regioselectivity of further substitutions on the ring would depend on the nature of the attacking nucleophile and the reaction conditions. For instance, in related systems like 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the 4-position due to the greater stabilization of the Meisenheimer intermediate. mdpi.com A similar analysis of the electronic distribution in this compound would be necessary to predict the most likely site for subsequent reactions.

Photochemical and Degradation Pathways

The photochemical behavior of substituted phenylureas is of significant interest, particularly due to their use as herbicides and the consequent environmental implications. The degradation of these compounds can proceed through various pathways, including photocatalysis, photo-oxidation, and photo-rearrangements.

Photocatalytic Degradation Kinetics of Substituted Phenylureas

The photocatalytic degradation of phenylurea herbicides has been extensively studied. These studies reveal that the degradation kinetics are highly dependent on the substituents on the phenyl ring, the photocatalyst used (e.g., TiO₂, ZnO), and the reaction conditions. nih.gov In general, the degradation of many phenylurea herbicides follows pseudo-first-order kinetics.

Table 1: Representative Photocatalytic Degradation Rates of Phenylurea Herbicides

| Phenylurea Herbicide | Photocatalyst | Rate Constant (k) | Reference |

| Diuron | TiO₂ | 0.045 min⁻¹ | nih.gov |

| Linuron | TiO₂ | 0.062 min⁻¹ | nih.gov |

| Monuron | TiO₂ | 0.038 min⁻¹ | nih.gov |

Note: The rate constants are illustrative and depend on specific experimental conditions.

Photo-Eliminations, Photo-Oxidations, and Photo-Rearrangements

The photochemical degradation of phenylureas can proceed through several pathways: nih.gov

Photo-Fries Rearrangement: Unhalogenated phenylureas can undergo an intramolecular rearrangement similar to the photo-Fries reaction upon excitation with UV light.

Photohydrolysis: For halogenated phenylureas, photohydrolysis of the halogen substituent is a major transformation pathway. In the case of this compound, cleavage of the C-F bond could be a possible degradation route.

Photo-oxidation: Oxidation of the substituents on the urea moiety (N-demethylation, N-demethoxylation) and the aromatic ring (hydroxylation) are common degradation pathways, often initiated by photogenerated reactive oxygen species. nih.gov The degradation of aniline (B41778), a related compound, also proceeds via oxidation to form intermediates like catechol, which are further mineralized. nih.gov

Photo-rearrangements: Other rearrangements, apart from the photo-Fries type, can also occur depending on the specific structure of the phenylurea.

The presence of the amino group in this compound could also lead to photo-oxidation pathways similar to those observed for aniline and its derivatives. nih.gov

Mechanistic Studies of Degradation Processes

Mechanistic studies on the degradation of phenylureas have identified several key steps: nih.govnih.gov

Generation of Reactive Species: In photocatalytic degradation, the process is initiated by the generation of electron-hole pairs in the semiconductor photocatalyst, leading to the formation of highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•).

Initial Attack: These reactive species attack the phenylurea molecule. The hydroxyl radical can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the N-alkyl groups of the urea moiety.

Intermediate Formation: A variety of intermediates can be formed, including hydroxylated derivatives, N-dealkylated products, and products of ring opening. For halogenated phenylureas, the initial attack can also lead to the cleavage of the carbon-halogen bond.

Mineralization: In many cases, the degradation process can lead to the complete mineralization of the organic compound to CO₂, water, and inorganic ions. However, the formation of stable, persistent fluorinated byproducts is a concern with fluorinated precursors. nih.gov

The photochemical stability of fluorinated compounds is often enhanced due to the strength of the C-F bond. researchgate.net This suggests that while degradation of the urea and amino functionalities of this compound may occur, the fluorinated aromatic ring might exhibit greater persistence. mdpi.com

Mechanistic Studies of Complex Reactions Involving this compound

Direct mechanistic studies on complex reactions involving this compound are not widely reported. However, the reactivity of the individual functional groups allows for predictions about its behavior in such reactions. The urea moiety can participate in reactions such as condensations and cyclizations. For example, the reaction of urea with dicarbonyl compounds like pentane-2,4-dione proceeds via an acid-catalyzed attack of the urea on the enol form of the dione, followed by cyclization to form a pyrimidine (B1678525) derivative. rsc.org

Given its structure, this compound could potentially undergo intramolecular cyclization reactions under certain conditions, possibly involving the amino group and the urea functionality. Furthermore, the presence of three distinct functional groups opens up the possibility for its use as a building block in the synthesis of more complex molecules, such as heterocyclic compounds or polymers. The regioselectivity of such reactions would be a critical aspect to consider, governed by the electronic and steric influences of the existing substituents.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Amino 2 Fluorophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For (5-Amino-2-fluorophenyl)urea, a combination of one-dimensional and multi-dimensional NMR experiments would be employed for a complete structural assignment.

Multi-dimensional NMR Techniques for Complete Assignment (e.g., COSY, HSQC, HMBC)

To definitively assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is essential. ucl.ac.beamericanpharmaceuticalreview.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. ucl.ac.be For this compound, COSY would reveal correlations between the adjacent aromatic protons on the phenyl ring, aiding in their precise assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. researchgate.net This allows for the unambiguous assignment of which proton is attached to which carbon atom. For instance, each aromatic C-H pair in the phenyl ring would produce a distinct correlation peak.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |

| C1 | - | ~155-160 (C=O) | H-N(urea) → C1 |

| C2 | - | ~145-150 (C-F) | H-3 → C2 ; H-N(urea) → C2 |

| C3 | ~6.8-7.2 | ~115-120 | H-4 → C3 ; H-N(urea) → C3 |

| C4 | ~6.5-6.9 | ~110-115 | H-3 → C4 ; H-5 → C4 |

| C5 | - | ~135-140 (C-NH₂) | H-4 → C5 ; H-6 → C5 ; H-N(amino) → C5 |

| C6 | ~6.3-6.7 | ~105-110 | H-5 → C6 ; H-N(urea) → C6 |

| N-H (urea) | ~8.0-9.0 | - | - |

| NH₂ (urea) | ~5.5-6.5 | - | - |

| NH₂ (amino) | ~3.5-4.5 | - | - |

Note: Chemical shifts are estimated based on data for structurally similar phenylurea and aniline (B41778) derivatives in DMSO-d₆. Actual values may vary.

Fluorine NMR (¹⁹F NMR) for Detailed Structural Analysis of Fluorinated Moieties

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool. bldpharm.com Fluorine-19 is a 100% naturally abundant, spin-½ nucleus with a high gyromagnetic ratio, making it a sensitive nucleus for NMR detection. orientjchem.org The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, providing precise information about the fluorine's position on the aromatic ring. mdpi.comsigmaaldrich.com

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom ortho to an amino-substituted carbon on a phenyl ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JFH) and carbons (¹JCF, ²JCF, etc.) can be observed, providing further confirmation of the substitution pattern.

Solid-State NMR for Crystalline Forms

Should this compound exist in different crystalline or polymorphic forms, solid-state NMR (ssNMR) would be a critical technique for their characterization. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which are dependent on the specific packing of molecules in the crystal lattice. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. mdpi.com Subtle differences in the ¹³C and ¹⁵N chemical shifts between different polymorphic forms can be detected, revealing distinct molecular conformations or intermolecular interactions (e.g., hydrogen bonding patterns) present in each solid form. nih.govbohrium.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide information on crystalline structure. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands would confirm the presence of the amine and urea (B33335) moieties. dergipark.org.trnih.gov

Key expected vibrational frequencies are detailed in the table below. The N-H stretching vibrations of both the primary amine and the urea group would appear as distinct bands in the high-frequency region. The strong absorption from the carbonyl (C=O) group of the urea is a particularly prominent and diagnostic feature. orientjchem.org Bending vibrations of the N-H bonds and stretching of C-N and C-F bonds would also be observable. researchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. commonorganicchemistry.com It involves the inelastic scattering of monochromatic light and is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for observing the symmetric vibrations of the aromatic ring. While the C=O stretch is visible in both IR and Raman, its relative intensity can differ. mdpi.com The C-F bond also gives rise to a characteristic Raman signal. The combination of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. americanpharmaceuticalreview.comgoogle.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amine (NH₂) | N-H Symmetric & Asymmetric Stretch | 3300-3500 (medium, sharp) | 3300-3500 (weak) |

| Urea (NH-CO-NH₂) | N-H Stretch | 3150-3450 (medium, broad) | 3150-3450 (weak) |

| Carbonyl (C=O) | C=O Stretch (Amide I band) | 1640-1680 (strong) | 1640-1680 (medium) |

| Aromatic Ring | C=C Stretch | 1450-1620 (multiple bands, medium) | 1450-1620 (strong) |

| Amine/Urea | N-H Bend | 1550-1650 (medium) | 1550-1650 (weak) |

| Aryl-Fluorine | C-F Stretch | 1100-1300 (strong) | 1100-1300 (medium) |

| Urea/Amine | C-N Stretch | 1200-1400 (medium) | 1200-1400 (medium) |

Note: These are typical frequency ranges. orientjchem.orgresearchgate.netcommonorganicchemistry.comresearchgate.net The exact positions can be influenced by hydrogen bonding and the solid-state packing of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C₇H₈FN₃O. sigmaaldrich.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can distinguish between compounds with the same nominal mass but different elemental compositions. nationalmaglab.org

The exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimentally measured mass from an HRMS instrument. The small difference between the measured and calculated mass, typically in parts per million (ppm), provides strong confidence in the compound's identity. mdpi.com While specific experimental HRMS data for this compound is not broadly published, the theoretical exact mass provides a benchmark for its identification. doi.org

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₈FN₃O | [M+H]⁺ | 170.0724 |

| C₇H₈FN₃O | [M+Na]⁺ | 192.0543 |

| C₇H₈FN₃O | [M-H]⁻ | 168.0575 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller product ions. nationalmaglab.orgnih.gov The resulting fragmentation pattern serves as a structural fingerprint of the precursor ion. nationalmaglab.orgwikipedia.org The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). wikipedia.org

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The subsequent fragmentation would likely occur at the weakest bonds, primarily the C-N bonds of the urea moiety. A plausible fragmentation pathway could involve:

Neutral loss of ammonia (B1221849) (NH₃): Cleavage of the terminal amino group of the urea.

Cleavage of the urea group: Scission of the C-N bond connecting the phenyl ring to the urea carbonyl, leading to the formation of a 2-fluoro-5-aminophenyl isocyanate ion or a 2-fluoro-5-aminophenylium ion.

Formation of anilinium ion: Loss of the urea group to form the 4-fluoro-3-aminophenylium ion.

Analyzing the masses of these product ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its constituent parts.

Table 2: Plausible MS/MS Fragmentation of this compound ([C₇H₈FN₃O+H]⁺, m/z 170.07)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 170.07 | [H₂N-CO-NH-C₆H₃(F)(NH₂)]⁺ | 153.05 | NH₃ |

| 170.07 | [C₆H₃(F)(NH₂)NCO]⁺ | 152.05 | H₂O |

| 170.07 | [C₆H₃(F)(NH₂)]⁺ | 111.05 | H₂NCONH₂ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. derpharmachemica.comresearchgate.net This crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. nih.gov

The analysis would reveal the molecule's conformation, including the planarity of the phenyl ring and the urea group, as well as the torsion angles between them. For molecules that are chiral and crystallize in a non-centrosymmetric space group, the absolute configuration can also be determined. Although this compound is achiral, this technique provides an unambiguous depiction of its solid-state structure.

Crystallographic Data Analysis and Intermolecular Interactions (e.g., hydrogen bonding)

The crystal structure data allows for a detailed analysis of the intermolecular forces that stabilize the crystal lattice. For this compound, hydrogen bonding is expected to be the dominant intermolecular interaction. colostate.eduysu.am The urea group contains two N-H donor sites and a C=O acceptor site, while the amino group provides two additional N-H donors. colostate.edu

Table 3: Potential Hydrogen Bond Interactions in Solid this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Urea N-H | Urea C=O | Intermolecular Hydrogen Bond |

| Amino N-H | Urea C=O | Intermolecular Hydrogen Bond |

| Urea N-H | Amino N | Intermolecular Hydrogen Bond |

| Amino N-H | Amino N | Intermolecular Hydrogen Bond |

| Urea N-H | Fluorine (F) | Weak Hydrogen Bond |

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule upon absorption of light. The technique is used to characterize compounds containing chromophores—functional groups that absorb light in the UV or visible range.

In this compound, the primary chromophore is the substituted phenyl ring. The presence of the amino group (an auxochrome) and the urea substituent modifies the electronic structure of the benzene (B151609) ring, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The absorption spectrum would likely be characterized by π → π* transitions associated with the aromatic system. The exact positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands would need to be determined experimentally by dissolving the compound in a suitable transparent solvent (e.g., ethanol (B145695) or acetonitrile) and measuring its absorbance across the UV-Vis range.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from its aromatic and urea chromophores. The primary electronic transitions observed are of the π → π* and n → π* type.

The benzene ring, substituted with an amino group (-NH2), a fluoro group (-F), and a urea group (-NHCONH2), constitutes a complex chromophore system. The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the primary and secondary benzene absorption bands. The urea moiety also contributes to the electronic structure. The lone pairs on the nitrogen and oxygen atoms can participate in n → π* transitions.

Detailed studies on similar phenylurea derivatives often involve monitoring UV absorption in the 200-400 nm range. google.com For analytical purposes, such as in chromatography, a specific wavelength where the compound exhibits strong absorbance is selected for detection. For instance, related urea compounds have been analyzed using detection wavelengths such as 243 nm and 254 nm. rsc.org

The electronic transitions for this compound can be summarized as follows:

π → π Transitions:* These are typically high-energy, high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the phenyl ring. The presence of substituents modifies the energy levels of these orbitals.

n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These are generally of lower intensity compared to π → π* transitions.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the wavelengths and assignments of these electronic transitions. researchgate.netbohrium.com

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | Substituted Phenyl Ring |

| n → π | > 280 | Carbonyl (C=O), Amino (NH2) |

Circular Dichroism (CD) for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images.

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, through derivatization with a chiral moiety, CD spectroscopy would become a powerful tool for its stereochemical analysis.

In such a hypothetical chiral derivative, CD spectroscopy could be used to:

Confirm the presence of chirality and the optical purity of the sample.

Determine the absolute configuration of the stereocenters by comparing the experimental spectrum with that of a known standard or with theoretical predictions.

Study conformational changes in solution. nih.govnih.gov

The CD spectrum provides information about the three-dimensional arrangement of atoms in the vicinity of the chromophore. The phenomenon, known as the Cotton effect, can be either positive or negative depending on the molecule's configuration and the nature of the electronic transition being observed.

Other Advanced Analytical Methods

Chromatographic Purity Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for the quantitative analysis of its presence in various matrices. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed for this purpose. bldpharm.commdpi.com

These methods separate the target compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase (the column) and a mobile phase.

HPLC: A standard and robust method for purity determination. A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). rsc.org Purity is typically assessed by integrating the peak area of the main compound relative to the total area of all detected peaks at a specific UV wavelength.

LC-MS: This technique couples the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. It not only provides purity information based on the chromatogram but also confirms the identity of the main peak by its mass-to-charge ratio (m/z). rsc.org For this compound (molecular weight: 169.16 g/mol ), one would expect to observe an [M+H]⁺ ion at m/z 169.16 in the mass spectrum. LC-MS is also invaluable for identifying unknown impurities by analyzing their mass fragmentation patterns. researchgate.net

UPLC: An advancement over HPLC, UPLC utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times. mdpi.comlcms.czlcms.cz The principles of separation and detection are similar to HPLC but operate at much higher pressures.

Table 2: Representative Chromatographic Conditions for Purity Analysis of Phenylurea Compounds

| Parameter | Typical Conditions | Purpose |

| Technique | HPLC, UPLC | Purity assessment and quantification. |

| Column | Reversed-Phase C18 or Phenyl, 1.7-5 µm particle size | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with Water (often with 0.1% Formic Acid) and Acetonitrile/Methanol | To effectively separate compounds with a range of polarities. rsc.orgresearchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detection | UV/Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) | To quantify the compound (UV) and confirm identity (MS). rsc.orgrsc.org |

| Purity Level | Often reported as >95% for research-grade chemicals. mdpi.comsigmaaldrich.com |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior (excluding basic physical properties)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability and phase behavior of a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). etamu.edu For this compound, a TGA thermogram would reveal its decomposition temperature. A typical TGA curve for a stable organic compound shows a flat baseline until the onset of decomposition, at which point a sharp drop in mass occurs. Studies on related urea-containing structures show that the main decomposition of the organic layers can occur at temperatures around 280°C. nih.gov Any initial, minor mass loss at lower temperatures (e.g., <150°C) is often attributable to the evaporation of residual solvent or moisture. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The area under this peak can be used to calculate the enthalpy of fusion (ΔHfus). The technique can also reveal information about polymorphism if multiple melting points or other phase transitions are observed. The presence of impurities typically broadens the melting peak and lowers the melting point. DSC is a sensitive method for determining the purity and thermal stability of pharmaceutical compounds. googleapis.comnih.govconicet.gov.ar

Table 3: Information Obtainable from Thermal Analysis of this compound

| Technique | Measurement | Information Provided |

| TGA | Mass vs. Temperature | Onset of decomposition, thermal stability range, presence of residual volatiles. nih.gov |

| DSC | Heat Flow vs. Temperature | Melting point (Tm), enthalpy of fusion (ΔHfus), glass transition temperature (Tg), detection of polymorphs, thermal purity. nih.govustc.edu.cn |

Theoretical and Computational Chemistry Studies of 5 Amino 2 Fluorophenyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems. For (5-Amino-2-fluorophenyl)urea, these calculations are crucial for predicting its behavior and properties at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, if available, to validate the computational model. physchemres.orgacs.org

The optimization process involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules. physchemres.orgresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| C-N (urea) | ~1.38 Å | |

| C-N (aromatic) | ~1.40 Å | |

| C-F | ~1.35 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| Bond Angle | N-C-N (urea) | ~118° |

| O=C-N | ~121° | |

| C-C-F | ~119° | |

| C-C-NH2 | ~120° |

Note: These are representative values based on typical DFT calculations for similar structures and are not from a direct study on this compound.

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets with more functions provide more accurate results but are computationally more demanding. A commonly used basis set for organic molecules is the 6-311++G(d,p) basis set. physchemres.org This notation indicates that it uses 6 Gaussian functions for core orbitals and a split-valence representation for valence orbitals with diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogen atoms. These additional functions are important for accurately describing systems with lone pairs, hydrogen bonds, and anisotropic electron distributions, all of which are present in this compound. physchemres.orgresearchgate.net

The combination of the B3LYP functional with a high-level basis set like 6-311++G(d,p) is a well-established methodology for achieving reliable predictions of molecular properties for organic compounds. physchemres.orgnih.gov

Electronic Structure and Reactivity Descriptors

Beyond molecular geometry, computational studies provide deep insights into the electronic properties and chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. mdpi.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a more reactive molecule. mdpi.com For this compound, the distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attack. physchemres.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | ~ -5.5 eV |

| ELUMO | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

Note: These are representative values based on typical DFT calculations for similar structures and are not from a direct study on this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas with intermediate potential. mdpi.comresearchgate.net

For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and the fluorine atom due to their high electronegativity. The amino group's nitrogen would also exhibit a negative potential. Positive potential (blue) would be expected around the hydrogen atoms of the amino and urea (B33335) groups, making them potential sites for hydrogen bonding. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It provides a description of the bonding in terms of localized orbitals, which corresponds more closely to the intuitive Lewis structure representation.

Table 3: Predicted NBO Analysis - Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) | π(C-Nurea) | High |

| LP(Namino) | π(C-Caromatic) | Moderate |

| π(C-Caromatic) | π(C-Caromatic) | Moderate |

| LP(Nurea) | σ(C-O) | Low |

Note: LP denotes a lone pair. These are representative interactions and their expected relative strengths based on the structure of this compound.

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, coupled with computational methods, provides deep insights into the molecular structure and bonding of this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for interpreting and assigning experimental infrared (IR) and Raman spectra.

Computational methods, primarily DFT using basis sets like B3LYP/6-311++G(d,p), are employed to predict the vibrational frequencies of this compound. bohrium.comresearchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. orientjchem.orgresearchgate.netnih.gov The correlation between theoretical and experimental spectra allows for a more accurate assignment of vibrational modes. nih.gov

For phenylurea and its derivatives, characteristic vibrational modes are well-documented. orientjchem.org The C=O stretching vibration of the urea group typically appears as a strong band in the IR spectrum. orientjchem.orgnih.gov For phenylurea, this mode is observed around 1655 cm⁻¹ in the IR and 1658 cm⁻¹ in the Raman spectrum, with DFT calculations predicting it at 1667 cm⁻¹. orientjchem.org The NH stretching vibrations of the urea and amino groups are expected in the high-frequency region, typically above 3300 cm⁻¹. orientjchem.org

The presence of the fluorine atom and the amino group on the phenyl ring introduces specific vibrational signatures. The C-F stretching and bending modes, as well as the NH₂ scissoring, wagging, and stretching modes, contribute to the complexity of the spectrum. orientjchem.orgnih.gov For instance, the NH₂ scissoring vibration in aromatic amines is expected around 1650 cm⁻¹. orientjchem.org In a related compound, 5-aminouracil, the anti-symmetric and symmetric NH₂ stretching modes are observed at 3380 cm⁻¹ and 3290 cm⁻¹ in the IR spectrum, respectively. nih.gov

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Reference |

|---|---|---|---|---|

| C=O Stretch | 1655 | 1658 | 1667 | orientjchem.org |

| NH Stretch (Urea) | 3439 | - | 3475 | orientjchem.org |

| NH₂ Scissoring | ~1616 | - | 1618 | orientjchem.org |

| Phenyl C-H Stretch | 3035 | 3072 | 3049-3153 | orientjchem.org |

Potential Energy Distribution (PED) analysis is a crucial computational tool used to provide a detailed assignment of vibrational modes. researchgate.netopenaccesspub.org It quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. This is particularly important for complex molecules like this compound, where vibrational coupling is common, and a simple visual inspection of the normal modes can be misleading. researchgate.netresearchgate.net

Software such as VEDA (Vibrational Energy Distribution Analysis) is often used to perform PED calculations based on the results from DFT computations. researchgate.netresearchgate.net The analysis helps in unambiguously assigning the calculated frequencies to specific molecular motions. For example, a mode might be described as a mixture of C-N stretching and N-H in-plane bending, with PED providing the percentage contribution of each. This level of detail is essential for a thorough understanding of the molecule's dynamics and for accurately interpreting the experimental IR and Raman spectra. researchgate.netopenaccesspub.org

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore critical to understanding its behavior.

Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational space of a molecule. researchgate.net By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES can be generated. This map reveals the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. researchgate.netnih.gov

For phenylurea derivatives, the rotation around the C-N bonds connecting the phenyl ring to the urea moiety and within the urea group itself are of primary interest. researchgate.netnih.gov For example, studies on fenuron (B33495) (1,1-dimethyl-3-phenylurea) have shown two possible minima, an anti and a syn form, resulting from rotation around the N-C(O) bond, with the anti form being more stable. researchgate.net The energy barrier for this conformational change is significant, suggesting a degree of rigidity. researchgate.net Similar PES scans for this compound would elucidate the preferred spatial arrangement of the amino and fluoro-substituted phenyl ring relative to the urea group, which is influenced by intramolecular interactions such as hydrogen bonding and steric hindrance.

| Compound | Conformer | Relative Energy (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Urea | anti vs. syn | 1.02 | DFT/B3LYP | researchgate.net |

| Phenylurea | anti vs. syn | 0.16 | DFT/B3LYP | researchgate.net |

| Fenuron | anti vs. syn | ~2 | DFT | researchgate.net |

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. google.comacs.org This phenomenon is well-known in biaryl compounds but can also occur in other systems, including N-aryl amides and ureas, particularly when bulky substituents are present in the ortho positions. researchgate.netmdpi.com

For this compound itself, significant atropisomerism is less likely due to the relatively small size of the fluorine atom. However, in derivatives of this compound where larger groups might be introduced, especially at the position ortho to the urea substituent, the potential for atropisomerism would increase. mdpi.com Theoretical studies can predict the rotational barriers around the aryl-N bond. If the calculated barrier is sufficiently high (typically >20-22 kcal/mol), it suggests that stable atropisomers could exist at room temperature. mdpi.com The presence of the ortho-fluoro group in the parent compound could influence the rotational barrier in its derivatives. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

In the solid state, molecules of this compound will arrange themselves into a crystal lattice through a network of intermolecular interactions. Understanding this supramolecular assembly is key to predicting crystal packing and material properties. acs.orgoup.com

The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust and directional hydrogen bonds. nih.gov The amino group (-NH₂) provides additional hydrogen bond donors. These interactions are expected to be the dominant forces driving the self-assembly of this compound, leading to the formation of tapes, sheets, or more complex three-dimensional networks. nih.govacs.org

Hydrogen Bonding Network Analysis in Crystalline and Solution States

A comprehensive review of scientific literature and chemical databases reveals a lack of specific studies on the hydrogen bonding network of this compound in either its crystalline or solution states. While general principles of hydrogen bonding in urea derivatives are well-established, with the urea moiety acting as both a hydrogen bond donor and acceptor, specific experimental or computational analysis for this particular fluorinated compound is not publicly available.

Urea and its derivatives are known to form extensive hydrogen-bonded networks, which dictate their crystal packing and behavior in solution. iucr.orgals-journal.com The presence of the amino group and the fluorine atom in this compound would be expected to significantly influence these interactions. The amino group provides additional hydrogen bond donors, while the electronegative fluorine atom could participate in weaker C-H···F interactions or influence the electronic properties of the aromatic ring, thereby modulating the strength of other hydrogen bonds. iucr.org However, without specific crystallographic or spectroscopic data, any description of the hydrogen bonding network remains purely speculative.

Computational Modeling of Inclusion Complexes

There is no available research or published data regarding the computational modeling of inclusion complexes involving this compound as either a host or a guest molecule. The study of inclusion complexes, a key area of host-guest chemistry, involves the formation of a complex where one chemical entity (the guest) is spatially confined within another (the host). wikipedia.org

Urea itself is a well-known host molecule, capable of forming crystalline inclusion complexes with various organic guests. iucr.org Computational modeling is a powerful tool to understand the stability, structure, and energetics of such complexes. These studies often employ methods like Density Functional Theory (DFT) to analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of these host-guest systems. researchgate.net

While computational studies have been performed on various other fluorinated phenylurea derivatives and their potential interactions, researchgate.net no such specific computational models have been reported for this compound. The unique substitution pattern of this molecule, with both an amino and a fluoro group, would present an interesting case for theoretical study, but this has not yet been explored in the available literature.

Future Directions and Emerging Research Avenues for 5 Amino 2 Fluorophenyl Urea

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The future synthesis of (5-Amino-2-fluorophenyl)urea will likely be guided by the principles of green chemistry to enhance sustainability and resource efficiency. tpu.ru Current synthetic routes for urea (B33335) derivatives often rely on traditional methods that may involve hazardous reagents or solvents. nih.gov Emerging research is anticipated to focus on the development of more environmentally benign and atom-economical synthetic strategies.

Key Research Thrusts:

Solvent-Free Synthesis: The exploration of solvent-free reaction conditions is a promising avenue. tpu.ru Techniques such as grinding or heating neat reactants can significantly reduce solvent waste and simplify purification processes. researchgate.net

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective syntheses. This includes the investigation of biocatalysts or heterogeneous catalysts that can be easily recovered and reused.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. rsc.org The application of flow chemistry to the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes. rsc.org

Alternative Reagents: Research into replacing hazardous reagents like phosgene (B1210022) with greener alternatives is crucial. nih.gov For instance, the use of CO2 as a C1 source for urea synthesis is a highly attractive, though challenging, goal.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Solvent-Free Synthesis | Reduced solvent waste, simplified purification, lower environmental impact. tpu.ru |

| Novel Catalysis | Increased reaction efficiency, higher selectivity, catalyst recyclability. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. rsc.org |

| Greener Reagents | Reduced toxicity and environmental hazards, utilization of renewable feedstocks. |

Advanced Spectroscopic Characterization of Excited States and Transient Intermediates

A deeper understanding of the photophysical properties of this compound requires the use of advanced spectroscopic techniques. Future research will likely focus on characterizing its excited states and identifying any transient intermediates that may form upon photoexcitation. This knowledge is crucial for predicting the compound's behavior in various environments and for designing new applications.

Femtosecond transient absorption spectroscopy is a powerful tool for studying the dynamics of excited states on ultrafast timescales. nih.gov By analogy with studies on similar molecules like 5-fluorocytosine, it is anticipated that the fluorine substituent in this compound could significantly influence its excited-state lifetime and decay pathways. nih.gov

Potential Research Directions:

Time-Resolved Spectroscopy: Employing techniques like transient absorption and time-resolved fluorescence to map the excited-state potential energy surface and identify decay channels.

Matrix Isolation Spectroscopy: Trapping reactive intermediates at low temperatures to allow for their spectroscopic characterization.

Computational Spectroscopy: Combining experimental data with high-level quantum chemical calculations to aid in the assignment of spectral features and to model the geometries of excited states and transient species.

| Spectroscopic Technique | Information Gained about this compound |

| Femtosecond Transient Absorption | Dynamics of excited states, identification of transient species. nih.gov |

| Time-Resolved Fluorescence | Excited-state lifetimes, radiative decay rates. |

| Matrix Isolation Spectroscopy | Characterization of highly reactive intermediates. |

| Computational Spectroscopy | Prediction of spectroscopic properties, assignment of experimental spectra. |

Deepening Mechanistic Understanding of Complex Transformations

A thorough mechanistic understanding of the reactions involving this compound is essential for controlling reaction outcomes and for the rational design of new synthetic transformations. Future research in this area will likely involve a combination of experimental and computational approaches to elucidate reaction pathways.

Kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring using techniques like NMR and IR spectroscopy can provide valuable insights into reaction mechanisms. The identification of reaction intermediates and transition states will be a key focus. For instance, understanding the mechanism of potential polymerization or degradation pathways is crucial for materials science applications.

Computational Design of Novel Derivatives with Tailored Chemical Properties

Computational chemistry and molecular modeling are becoming increasingly powerful tools for the in silico design of new molecules with specific properties. nih.gov Future research on this compound will undoubtedly leverage these techniques to design novel derivatives with tailored chemical, physical, and electronic properties.

By systematically modifying the structure of this compound in silico, researchers can predict how changes in its molecular structure will affect its properties. This can include tuning its solubility, reactivity, and electronic characteristics. For example, density functional theory (DFT) calculations can be used to predict the impact of different substituents on the molecule's frontier molecular orbitals and its reactivity.

Areas for Computational Exploration:

Substituent Effects: A systematic in silico screening of different substituent groups on the phenyl ring or the urea moiety to modulate electronic properties.

Conformational Analysis: Predicting the preferred conformations of derivatives and how they influence intermolecular interactions.

Reaction Pathway Modeling: Calculating the energy profiles of potential reactions to predict their feasibility and selectivity.

| Computational Method | Application to this compound Derivatives |

| Density Functional Theory (DFT) | Prediction of electronic properties, reactivity, and spectroscopic signatures. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or on surfaces. |

Expansion of Applications in Non-Pharmacological Chemical Systems and Materials Science

While many urea derivatives have been explored for their biological activity, there is significant potential for the application of this compound and its derivatives in non-pharmacological chemical systems and materials science. The presence of amino, fluoro, and urea functional groups provides multiple handles for incorporation into larger molecular architectures.

Potential Application Areas:

Polymer Chemistry: The amino and urea groups can act as monomers or cross-linking agents in the synthesis of novel polymers. For example, amino acid-based poly(ester urea)s are an emerging class of tunable and degradable polymers with potential biomedical applications. nih.govnih.gov

Conductive Materials: The aromatic nature of the phenyl ring suggests that derivatives of this compound could be investigated as components of organic conductive materials. mdpi.com

Supramolecular Chemistry: The urea moiety is well-known for its ability to form strong hydrogen bonds, which can be exploited for the construction of self-assembling supramolecular structures.

Coordination Chemistry: The nitrogen and oxygen atoms in the urea group can act as ligands for metal ions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs).

Q & A

Q. Table 1: Comparison of Synthesis Routes

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Carbamoyl chloride | DMF | 70 | 78 | 98.5 | |

| Urea | THF | 80 | 65 | 95.0 |

Validation : Confirm purity via HPLC (C18 column, 0.1% TFA/ACN gradient) and NMR (δ 6.8–7.2 ppm for aromatic protons, δ 5.2 ppm for urea NH) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass ([M+H]+) = 169.0723 (calculated for C₇H₈FN₃O). Use ESI+ mode with <2 ppm error .

- FT-IR : Urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3300–3450 cm⁻¹ .

Advanced Tip : Pair with X-ray crystallography to resolve steric effects of fluorine substitution on urea conformation .

Advanced: How to resolve contradictions in reported bioactivity data for urea derivatives?

Methodological Answer:

Contradictions often arise from differences in:

- Biological Assay Conditions (e.g., cell lines, enzyme isoforms).

- Compound Stability : Hydrolysis of urea under physiological pH (validate via HPLC stability assays ) .

Q. Analytical Framework :

Meta-Analysis : Compare IC₅₀ values across studies (e.g., enzyme inhibition vs. cellular assays).

Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Longitudinal Stability Testing : Monitor degradation products in PBS/buffer (pH 7.4) over 24–72 hours .